molecular formula C19H18N6O3S B2653657 N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034340-22-0

N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Número de catálogo B2653657
Número CAS: 2034340-22-0
Peso molecular: 410.45
Clave InChI: LJKYFUGLYLTJRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a quinoxaline derivative . Quinoxaline derivatives have been synthesized and biologically evaluated against various tumor cell lines, including HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell line .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves the creation of three series of these compounds . The specific synthesis process of “N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is not detailed in the available resources.

Aplicaciones Científicas De Investigación

Anticancer Agent

This compound has been synthesized and biologically evaluated against three tumor cell lines: HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell line . It has shown promising activity against these tested cell lines .

Apoptotic Inducer

The compound has been identified as an apoptotic inducer, particularly against the HCT116 cell line . This means it can trigger programmed cell death, which is a crucial mechanism in treating cancer.

Cell Cycle Disruption

The compound has been found to induce a significant disruption in the cell cycle profile and cell cycle arrest at the G2/M phase boundary . This disruption can prevent cancer cells from dividing and proliferating.

VEGFR-2 Enzyme Inhibition

While the compound showed weak activity against VEGFR-2, it’s worth noting that VEGFR-2 is a key target in cancer therapy . Inhibiting this enzyme can prevent the formation of new blood vessels, thereby starving the tumor of nutrients.

COX-2 Inhibitor

The compound has also been identified as a COX-2 inhibitor . COX-2 is an enzyme that plays a key role in inflammation and pain, so inhibiting it can have potential benefits in managing these conditions.

Anticolorectal Agent

The compound has been tested in vitro as an anticolorectal agent on HCT-116 and LoVo cells . This suggests potential use in the treatment of colorectal cancer.

ADMET Profile

In silico ADMET studies predicted that the compound would have high Caco-2 permeability, and %HIA (99.58%), with low BBB permeability, zero hepatotoxicity, and zero risk of sudden cardiac arrest, or mutagenicity . This favorable ADMET profile suggests that the compound could be a promising candidate for further drug development.

P-gp Inhibitor

The compound is not a potential P-gp substrate, instead, it is a possible P-gpI and II inhibitor . Therefore, it can prevent or reverse the multidrug resistance of anticancer drugs, enhancing their effectiveness.

Direcciones Futuras

Given the promising activity of some quinoxaline derivatives against various tumor cell lines, future research could focus on further optimization and development of these compounds as anti-cancer and apoptotic inducing candidates .

Propiedades

IUPAC Name

N-[3-(3-methoxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-25-12-15(11-20-25)29(26,27)24-19-18(21-13-6-5-7-14(10-13)28-2)22-16-8-3-4-9-17(16)23-19/h3-12H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKYFUGLYLTJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.